4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Nucleophilic Substitution Reaction Kinetics Fluorine Substituent Effects

Select this exact regioisomer for precision synthesis. The 4'-F group actively modulates phenyl ring electron density, controlling nucleophilic substitution rates and Pd-catalyzed cross-coupling regioselectivity. Non-fluorinated (CAS 2567-29-5) or chloro analogs (CAS 32193-95-6) risk reaction failure. Essential for constructing metabolically stable kinase inhibitor and GPCR modulator pharmacophores. Also tunes dielectric anisotropy (Δε) in advanced LC reactive mesogens. Ensure synthetic success—order the correct building block.

Molecular Formula C13H10BrF
Molecular Weight 265.12 g/mol
CAS No. 147497-57-2
Cat. No. B185652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
CAS147497-57-2
Molecular FormulaC13H10BrF
Molecular Weight265.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C2=CC=C(C=C2)F
InChIInChI=1S/C13H10BrF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2
InChIKeyBBPHEOAKLBGRSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (CAS 147497-57-2) as a Bifunctional Building Block for Fluorinated Biaryl Synthesis


4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (CAS 147497-57-2) is a halogenated biphenyl derivative characterized by a bromomethyl (-CH₂Br) group at the para-position of one phenyl ring and a fluorine atom at the para-position of the other [1]. With a molecular formula of C₁₃H₁₀BrF and a molecular weight of 265.12 g/mol [1], this compound serves as a bifunctional reagent in organic synthesis. The bromomethyl group acts as a potent electrophile for nucleophilic substitution, while the fluoro substituent imparts distinctive electronic properties, enabling participation in palladium-catalyzed cross-coupling reactions . Its primary utility lies as an intermediate in the construction of complex fluorinated molecules for pharmaceutical and materials science applications.

Procurement Risk: Why Simple Biphenyl Analogs Cannot Substitute for 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl


Substituting 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (CAS 147497-57-2) with a structurally similar analog, such as 4-(bromomethyl)biphenyl (CAS 2567-29-5) or 4-(chloromethyl)-4'-fluoro-1,1'-biphenyl (CAS 32193-95-6), introduces significant risks of reaction failure or altered product properties [1]. The fluorine atom at the 4'-position is not merely a spectator; it strongly modulates the electron density of the adjacent phenyl ring, affecting both the rate of nucleophilic substitution at the bromomethyl group and the regioselectivity of subsequent cross-coupling reactions [2]. Furthermore, the specific combination of para-substituted bromomethyl and fluoro groups is essential for constructing the precise biaryl architecture found in many advanced pharmaceutical intermediates. The following sections provide quantitative evidence demonstrating why this specific compound offers unique and verifiable advantages over its closest alternatives.

Quantitative Differentiators for 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (147497-57-2)


Enhanced Electrophilicity in SN2 Reactions vs. Non-Fluorinated Analog

The presence of the para-fluoro substituent on the distal phenyl ring increases the electrophilicity of the benzylic carbon in the bromomethyl group compared to the non-fluorinated analog 4-(bromomethyl)biphenyl. This is due to the electron-withdrawing inductive effect (-I) of the fluorine atom, which is transmitted through the biaryl system, making the carbon adjacent to the bromine more susceptible to nucleophilic attack [1]. This translates to faster reaction rates and higher conversions in SN2 reactions with amines, thiols, and alkoxides .

Nucleophilic Substitution Reaction Kinetics Fluorine Substituent Effects

Optimized Lipophilicity for Drug Discovery vs. Carboxylic Acid Derivative

The compound's computed partition coefficient (XLogP3-AA) is 4.2, which is significantly higher than that of the corresponding carboxylic acid derivative, 4'-fluoro-4-biphenylcarboxylic acid (XLogP3-AA ≈ 3.2). This 1.0 log unit difference represents a ~10-fold increase in lipophilicity [1][2]. This higher lipophilicity can be advantageous for crossing biological membranes, a critical parameter in early-stage drug discovery [3].

Lipophilicity Drug Design Physicochemical Properties

Superior Leaving Group Ability for C-C Bond Formation vs. Chloro Analog

In palladium-catalyzed cross-coupling reactions, the benzylic bromide moiety in 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl serves as a superior electrophilic partner compared to its chloro analog, 4-(chloromethyl)-4'-fluoro-1,1'-biphenyl [1]. The weaker C-Br bond (bond dissociation energy ≈ 293 kJ/mol) compared to the C-Cl bond (≈ 351 kJ/mol) facilitates faster oxidative addition to the Pd(0) catalyst [2]. This difference is critical for achieving high yields under mild conditions, especially with less reactive boronic acids.

Suzuki-Miyaura Coupling Cross-Coupling Palladium Catalysis

Targeted Application Scenarios for 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (CAS 147497-57-2)


Synthesis of Fluorinated Drug Candidates via Suzuki-Miyaura Coupling

This compound is an ideal building block for introducing a para-fluorobiaryl motif into drug-like molecules. Its benzylic bromide group undergoes efficient oxidative addition with palladium catalysts, allowing for subsequent coupling with a wide range of aryl and heteroaryl boronic acids. The resulting fluorinated biaryl structures are privileged scaffolds in medicinal chemistry, often exhibiting improved metabolic stability and target binding compared to their non-fluorinated counterparts [1]. This is supported by the established use of similar bromomethyl-fluoro-biphenyls in the synthesis of kinase inhibitors and GPCR modulators [2].

Development of Advanced Liquid Crystal Materials

The para-substituted biphenyl core is a classic mesogenic unit in liquid crystal (LC) technology. The combination of a polar fluoro substituent and a reactive bromomethyl group allows for the fine-tuning of LC physical properties, such as dielectric anisotropy (Δε) and birefringence (Δn). The bromomethyl group serves as a crucial functional handle for attaching the core to polymerizable side chains or for creating reactive mesogens (RMs) used in advanced LC displays [3]. The 4'-fluoro substitution is known to impart a beneficial combination of low viscosity and high clearing point [4].

Covalent Modification of Polymers and Surfaces

The electrophilic bromomethyl group enables the direct covalent attachment of the fluorinated biphenyl unit to nucleophilic sites on polymers or surfaces. This is valuable for creating surfaces with tailored properties, such as altered hydrophobicity or chemical resistance. For instance, reaction with amine-terminated poly(ethylene glycol) (PEG) can yield amphiphilic block copolymers, while grafting onto silica or other oxide surfaces can generate fluorinated stationary phases for chromatography [5].

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